
2-Acetyl-5-methylphenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-methylphenylfluoranesulfonate is an organic compound with a complex structure that includes both acetyl and methyl groups attached to a phenyl ring, which is further connected to a fluoranesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylphenylfluoranesulfonate typically involves multiple steps. One common method starts with the acetylation of 5-methylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 2-acetyl-5-methylphenol is then reacted with fluoranesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-methylphenylfluoranesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Acetyl-5-methylphenylfluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-methylphenylfluoranesulfonate involves its interaction with specific molecular targets. The acetyl and fluoranesulfonate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-5-methylfuran: A similar compound with a furan ring instead of a phenyl ring.
5-Methyl-2-acetylfuran: Another related compound with a different arrangement of functional groups.
Uniqueness
2-Acetyl-5-methylphenylfluoranesulfonate is unique due to the presence of both acetyl and fluoranesulfonate groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H9FO4S |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
1-acetyl-2-fluorosulfonyloxy-4-methylbenzene |
InChI |
InChI=1S/C9H9FO4S/c1-6-3-4-8(7(2)11)9(5-6)14-15(10,12)13/h3-5H,1-2H3 |
Clé InChI |
CPAZTDFVWNACEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)
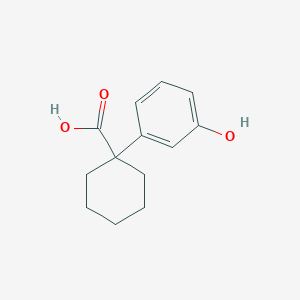
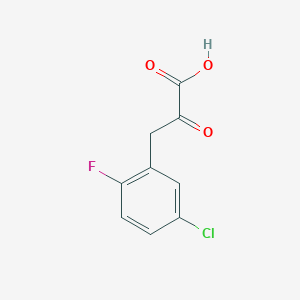

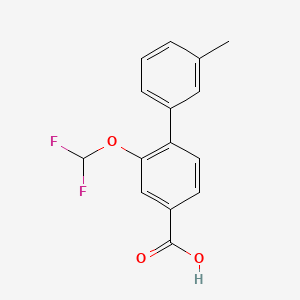
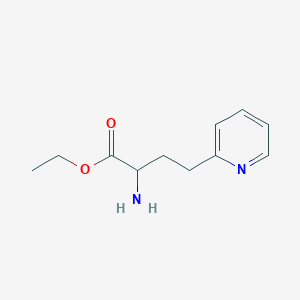
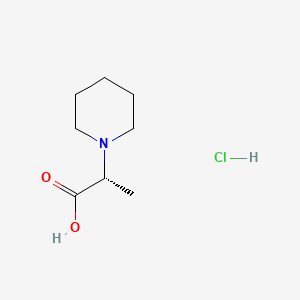

![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
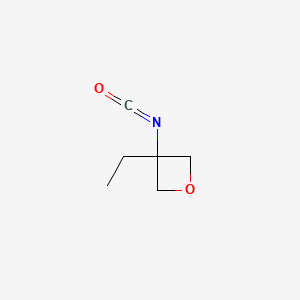

![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)

